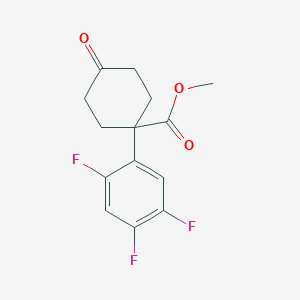
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is a fluorinated organic compound with the molecular formula C14H13F3O3 and a molecular weight of 286.25 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate typically involves multiple steps. One common method includes the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile, followed by the addition of monomethyl monopotassium malonate and triethylamine in the presence of magnesium chloride at elevated temperatures . The final step involves the cyclization of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale, yield, and purity.
化学反应分析
Types of Reactions
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity.
相似化合物的比较
Similar Compounds
Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate: Shares a similar trifluorophenyl group but differs in the carbon chain structure.
Methyl (2,4,5-trifluorophenyl)sulfane: Contains the same trifluorophenyl group but with a sulfane linkage instead of a cyclohexane ring.
Uniqueness
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is unique due to its cyclohexane ring structure combined with the trifluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
生物活性
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H12F3O3
- Molecular Weight : 273.23 g/mol
- CAS Number : [Not provided in search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluorophenyl moiety enhances lipophilicity and can influence binding affinity to target proteins. The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in disease pathways.
Anticancer Activity
Several studies have indicated that this compound demonstrates significant anticancer properties. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways.
- Case Study : A study on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial potency (data not specified).
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
- Research Findings : In a murine model of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclohexane ring and the introduction of different substituents on the phenyl group can significantly alter its potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increased lipophilicity and binding affinity |
| Hydroxyl Group | Enhanced solubility and bioavailability |
| Alkyl Chain | Improved metabolic stability |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. However, further studies are needed to fully characterize its metabolism and excretion pathways.
属性
CAS 编号 |
1385694-46-1 |
|---|---|
分子式 |
C14H13F3O3 |
分子量 |
286.25 g/mol |
IUPAC 名称 |
methyl 4-oxo-1-(2,4,5-trifluorophenyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H13F3O3/c1-20-13(19)14(4-2-8(18)3-5-14)9-6-11(16)12(17)7-10(9)15/h6-7H,2-5H2,1H3 |
InChI 键 |
XDRAMOQVRYZSIV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















